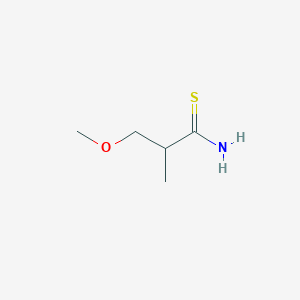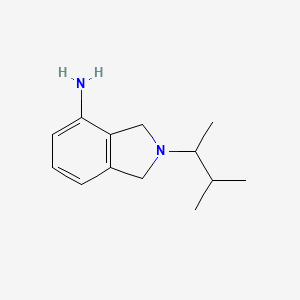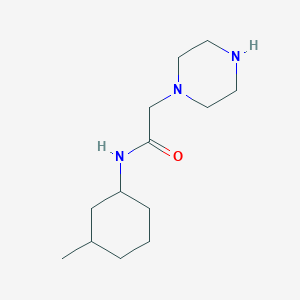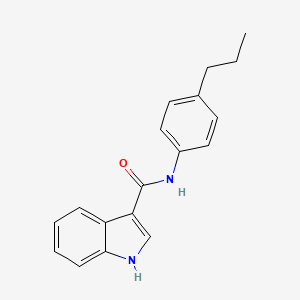
N-(4-propylphenyl)-1H-indole-3-carboxamide
Übersicht
Beschreibung
“N-(4-propylphenyl)-1H-indole-3-carboxamide” is a compound that contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a carboxamide group (-CONH2), which is a functional group derived from carboxylic acids (-COOH) where the hydroxyl group (-OH) has been replaced by an amine group (-NH2) .
Molecular Structure Analysis
The molecular structure of “N-(4-propylphenyl)-1H-indole-3-carboxamide” would consist of an indole ring attached to a 4-propylphenyl group via a carboxamide linkage . The exact structure and properties would depend on the specific arrangement and orientation of these groups .
Chemical Reactions Analysis
The reactivity of “N-(4-propylphenyl)-1H-indole-3-carboxamide” would likely be influenced by the presence of the indole and carboxamide groups . Indoles are known to undergo electrophilic substitution reactions, particularly at the C3 position . The carboxamide group could potentially participate in various reactions involving the carbonyl or amine functionalities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-propylphenyl)-1H-indole-3-carboxamide” would depend on its specific structure . Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the indole, propylphenyl, and carboxamide groups .
Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of CB1 Receptor
N-(4-propylphenyl)-1H-indole-3-carboxamide derivatives, such as those mentioned in the optimization studies of chemical functionalities of indole-2-carboxamides, have been identified as allosteric modulators for the cannabinoid type 1 receptor (CB1). These studies highlight the importance of structural features like chain length, electron withdrawing groups, and amino substituents on phenyl rings in enhancing the binding affinity and cooperativity of these modulators, leading to significant biological effects on CB1 receptor activity. For instance, modifications in the indole carboxamide structure have yielded compounds with low nanomolar binding affinities and high positive allosteric modulation, indicating potential therapeutic applications in modulating cannabinoid receptor functions (Khurana et al., 2014).
Medicinal Chemistry and Structural Analysis
Indole analogs, including N-(4-propylphenyl)-1H-indole-3-carboxamide derivatives, have been extensively explored for their therapeutic potentials, such as antioxidant, anti-HIV, and anti-cancer activities. The synthesis and structural analysis of these compounds, through techniques like X-ray crystallography, provide insights into their molecular configurations and interactions, which are crucial for understanding their biological activities. For example, detailed structural elucidation can reveal intra-molecular and inter-molecular interactions that govern molecular packing and stability, contributing to the development of indole-based therapeutic agents with enhanced efficacy and specificity (Al-Ostoot et al., 2019).
Synthesis and Evaluation of Anticancer Agents
Research into the design and synthesis of novel indole derivatives linked to various moieties has led to the discovery of compounds with potent anticancer activities. By integrating indole structures with other biologically active scaffolds, researchers have developed compounds that demonstrate significant inhibition against various cancer cell lines. These efforts not only provide new anticancer candidates but also offer insights into the molecular mechanisms underlying their cytotoxic effects, paving the way for the development of targeted cancer therapies (Hassan et al., 2021).
Organic Synthesis and Chemical Analysis
The indole nucleus is a fundamental component in a wide range of synthetic, natural, and pharmaceutical products. Studies focusing on indole-N-carboxylic acids and indole-N-carboxamides have demonstrated their versatility in organic synthesis, including multicomponent reactions and C-H functionalization. These compounds serve as key intermediates in the synthesis of diverse molecular structures, highlighting their importance in the development of new synthetic methodologies and the exploration of novel chemical transformations (Zeng et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-propylphenyl)-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-5-13-8-10-14(11-9-13)20-18(21)16-12-19-17-7-4-3-6-15(16)17/h3-4,6-12,19H,2,5H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWAKOHWBLGRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-propylphenyl)-1H-indole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



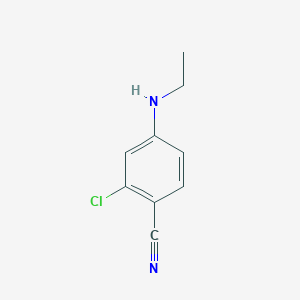
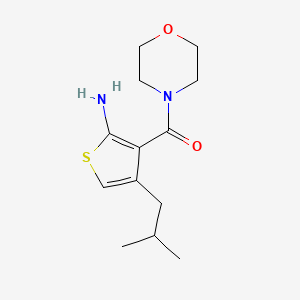
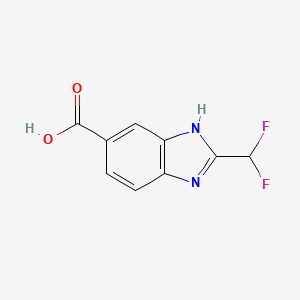
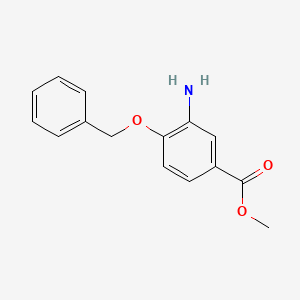
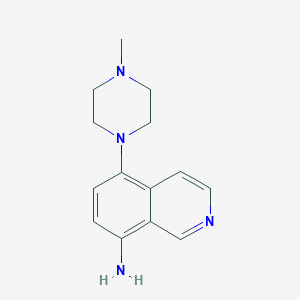
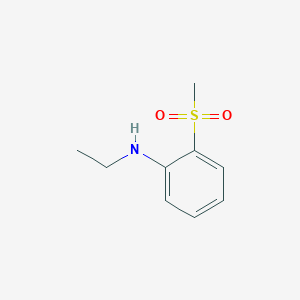
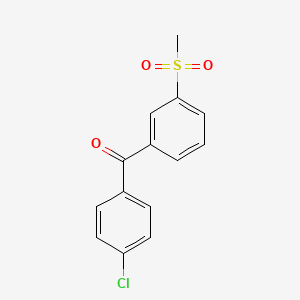
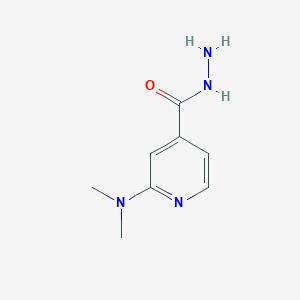
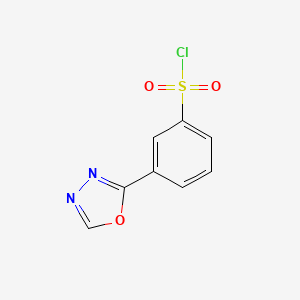
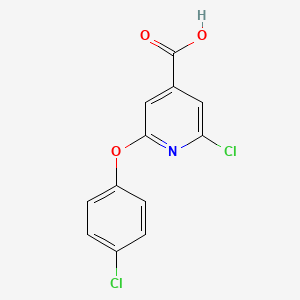
![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)
